Einecs 229-298-2

Description

Diisobutyl Phthalate (B1215562) as a Phthalate Ester: Structural Characteristics and Isomeric Considerations

Diisobutyl phthalate is a diester of phthalic acid and isobutanol. Structurally, it is characterized by a benzene (B151609) ring with two adjacent ester groups (a 1,2-dicarboxylate). Each ester group is attached to an isobutyl chain. The molecular formula for DIBP is C₁₆H₂₂O₄.

A key aspect of DIBP in academic and industrial contexts is its relationship with its isomers, particularly its structural isomer, di-n-butyl phthalate (DBP). While both share the same molecular formula, the arrangement of the butyl groups differs. In DBP, the ester side chains are linear (n-butyl), whereas in DIBP, the side chains are branched (isobutyl), specifically with a methyl group at the second carbon of the propyl chain. This structural difference, though seemingly minor, influences their physicochemical properties, such as density and freezing point, and has led to DIBP being used as a substitute for DBP in many applications, often driven by regulatory and cost considerations.

Historical Context and Evolution of Academic Inquiry into Diisobutyl Phthalate

The academic and industrial interest in phthalates, including DIBP, began to grow significantly in the mid-20th century with the expansion of the plastics industry. Initially, research focused on the efficacy of various phthalates as plasticizers. DIBP was recognized for its compatibility with polymers like cellulose (B213188) nitrate (B79036) and its cost-effectiveness.

By the latter half of the 20th century, as analytical methods became more sophisticated, scientific inquiry shifted towards understanding the environmental fate and toxicological profiles of these compounds. Concerns arose regarding the potential for phthalates to leach from products into the environment and the subsequent human exposure. Early toxicological studies, some dating back to the 1950s, began to investigate the effects of DIBP. However, for a considerable period, DIBP was studied less intensively than its isomer, DBP.

A notable shift in research focus occurred in the late 20th and early 21st centuries. Biomonitoring studies, such as the National Health and Nutrition Examination Survey (NHANES), revealed increasing levels of DIBP's primary metabolite, monoisobutyl phthalate (MIBP), in the general population. This trend suggested that DIBP was being used more frequently, possibly as a replacement for other regulated phthalates like DBP. This observation catalyzed a new wave of academic research aimed at thoroughly characterizing the toxicological and ecotoxicological profile of DIBP.

Current Research Landscape and Academic Significance of Diisobutyl Phthalate

The current research landscape for DIBP is dynamic and multifaceted. A significant portion of contemporary academic work is dedicated to understanding its potential as an endocrine-disrupting chemical. Numerous studies have investigated its effects on the male reproductive system, with findings indicating it can act as a reproductive and developmental toxicant in animal models.

Modern research employs a range of advanced methodologies, from in vitro cell-based assays to in vivo animal studies and sophisticated epidemiological analyses of human population data. The focus has expanded to include not only reproductive endpoints but also potential effects on the liver and other organ systems. Furthermore, there is a growing body of research on the environmental behavior of DIBP, including its biodegradation by microorganisms and its occurrence in various environmental compartments like water and sediment.

The academic significance of DIBP is underscored by its widespread use and the ongoing debate regarding its regulation. It serves as a model compound for studying the structure-activity relationships of phthalates and for investigating the toxicological implications of using chemical substitutes. Research on DIBP contributes to the broader scientific and regulatory efforts to assess the risks associated with common environmental chemical exposures.

Structure

2D Structure

Properties

CAS No. |

6470-39-9 |

|---|---|

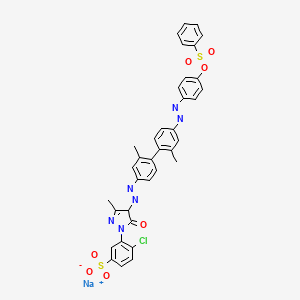

Molecular Formula |

C36H28ClN6NaO7S2 |

Molecular Weight |

779.2 g/mol |

IUPAC Name |

sodium;3-[4-[[4-[4-[[4-(benzenesulfonyloxy)phenyl]diazenyl]-2-methylphenyl]-3-methylphenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-4-chlorobenzenesulfonate |

InChI |

InChI=1S/C36H29ClN6O7S2.Na/c1-22-19-26(39-38-25-9-13-28(14-10-25)50-52(48,49)29-7-5-4-6-8-29)11-16-31(22)32-17-12-27(20-23(32)2)40-41-35-24(3)42-43(36(35)44)34-21-30(51(45,46)47)15-18-33(34)37;/h4-21,35H,1-3H3,(H,45,46,47);/q;+1/p-1 |

InChI Key |

UCOKCRRSIUMYIV-UHFFFAOYSA-M |

SMILES |

CC1=C(C=CC(=C1)N=NC2C(=NN(C2=O)C3=C(C=CC(=C3)S(=O)(=O)[O-])Cl)C)C4=C(C=C(C=C4)N=NC5=CC=C(C=C5)OS(=O)(=O)C6=CC=CC=C6)C.[Na+] |

Canonical SMILES |

CC1=C(C=CC(=C1)N=NC2C(=NN(C2=O)C3=C(C=CC(=C3)S(=O)(=O)[O-])Cl)C)C4=C(C=C(C=C4)N=NC5=CC=C(C=C5)OS(=O)(=O)C6=CC=CC=C6)C.[Na+] |

Other CAS No. |

6470-39-9 |

Origin of Product |

United States |

Synthetic Pathways and Chemical Modification Research of Diisobutyl Phthalate

Esterification Reactions in Diisobutyl Phthalate (B1215562) Synthesis: Mechanistic Studies

The first step is a rapid and essentially irreversible alcoholysis of the phthalic anhydride (B1165640) ring. One molecule of isobutanol attacks one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of the monoester, monoisobutyl phthalate (MiBP). This initial reaction is very fast and can often occur even without a catalyst upon heating.

The general reaction can be summarized as follows: C₆H₄(CO)₂O + 2 (CH₃)₂CHCH₂OH ⇌ C₆H₄(COOCH₂CH(CH₃)₂)₂ + H₂O Current time information in Santa Cruz, CA, US.

Catalysis in Diisobutyl Phthalate Production: Advanced Methodologies and Efficiency

The efficiency of Diisobutyl Phthalate production is heavily reliant on the catalyst employed to accelerate the second esterification step. A variety of catalysts have been researched and utilized, ranging from traditional homogeneous acids to advanced heterogeneous systems designed for improved efficiency and easier separation.

Conventional catalysts include strong protic acids such as sulfuric acid and p-toluenesulfonic acid . Current time information in Santa Cruz, CA, US. While effective, these homogeneous catalysts can be corrosive and difficult to separate from the reaction mixture, often requiring neutralization steps that generate significant waste. For instance, using sulfuric acid as a catalyst can result in a DIBP yield of 61%.

More advanced methodologies have focused on the development of heterogeneous catalysts, which can be easily recovered by filtration and reused, thus simplifying the process and reducing waste. Examples include:

Sulfonated Graphene : This material acts as a highly efficient, reusable solid acid catalyst. It offers a large surface area with numerous sulfonic acid groups. Its use can lead to DIBP yields as high as 95% and it can be reused multiple times without a significant drop in activity.

Lewis Acids : Iron(III) chloride (FeCl₃) is a Lewis acid that can catalyze the esterification at lower temperatures (50-100 °C), achieving yields of 86%.

Heteropolyacids : These compounds, particularly those with Preyssler and Wells-Dawson structures, have demonstrated high activity in phthalate esterification, sometimes exceeding that of conventional Keggin-type heteropolyacids. A study utilizing a heteropoly acid for DIBP synthesis from phthalic anhydride residue reported a recovery rate of over 95%.

Functionalized Dicationic Ionic Liquids (FDCILs) : These have been developed as green and highly efficient catalysts for producing phthalate plasticizers, with reported yields of up to 98.8% for related phthalates.

Below is an interactive data table summarizing the performance of various catalysts in the synthesis of Diisobutyl Phthalate and related phthalates.

Green Chemistry Approaches to Diisobutyl Phthalate Synthesis and Byproduct Minimization

In recent years, significant research has been directed towards developing more environmentally benign methods for DIBP synthesis, aligning with the principles of green chemistry. These approaches focus on reducing waste, using safer chemicals, and improving energy efficiency.

A primary focus of green synthesis is the replacement of corrosive and difficult-to-separate homogeneous acid catalysts like sulfuric acid. The use of solid acid catalysts is a key green strategy. As mentioned previously, catalysts like sulfonated graphene, heteropolyacids, and various metal oxides are not only efficient but also easily separable and reusable, which minimizes catalyst-related waste streams. One innovative method for catalyst removal involves using an anion exchange material to capture the sulfuric acid catalyst, avoiding the traditional alkali wash and the resultant large volume of wastewater.

Enzymatic catalysis represents another frontier in the green synthesis of phthalates. Lipases, which are enzymes that catalyze esterification in nature, have been investigated for this purpose. While much of the research focuses on the biodegradation (hydrolysis) of phthalates, the reversible nature of lipase (B570770) activity makes them suitable for synthesis under specific conditions (e.g., in non-aqueous media). For example, lipases from sources like Candida rugosa have been successfully used in the synthesis of other esters, demonstrating the potential for biocatalytic routes to DIBP that would operate under mild conditions and with high selectivity, thereby reducing byproduct formation.

Byproduct minimization is a critical aspect of green DIBP production. The main byproducts in conventional synthesis include unreacted starting materials, the intermediate monoester, and undesirable side products like sulfate (B86663) esters when sulfuric acid is used. Strategies to minimize these include:

Optimizing Reaction Conditions : Careful control of temperature, pressure, and reactant molar ratios can maximize the yield of the desired diester and minimize side reactions.

Efficient Water Removal : Since the final esterification step is reversible, continuously removing the water byproduct (e.g., through azeotropic distillation) is crucial to drive the reaction to completion and achieve high conversion rates.

Post-reaction Treatment : A patented method describes a heat treatment of the crude ester with anhydrous solid carbonate (e.g., sodium carbonate). This process effectively decomposes and removes residual acid catalyst and colored byproducts, improving the thermal stability of the final product and reducing the need for extensive water washing, thereby cutting down wastewater generation by up to two-thirds.

The principles of atom economy and minimizing E-factor (the mass ratio of waste to desired product) are central to evaluating the "greenness" of a chemical process. The shift from stoichiometric reagents to catalytic systems and the development of reusable catalysts and solvent-free or safer solvent systems are all steps toward a more sustainable production of Diisobutyl Phthalate.

An interactive table summarizing green chemistry approaches is provided below.

Environmental Occurrence, Fate, and Transport Dynamics of Diisobutyl Phthalate

Distribution and Prevalence of Diisobutyl Phthalate (B1215562) in Environmental Compartments: Air, Water, Soil, and Sediment

Diisobutyl phthalate is a ubiquitous environmental contaminant due to its extensive use in a variety of consumer and industrial products. Its physical and chemical properties contribute to its presence in multiple environmental spheres.

Air: DIBP can be released into the atmosphere, where it has been measured in both vapor and particulate phases. Atmospheric concentrations of DIBP are a concern, with the highest mean concentration in Canadian air reported to be 80 times less than the adverse effects thresholds estimated for sensitive plants.

Water: DIBP is frequently detected in various water bodies, including surface water, groundwater, and wastewater. In surface waters, a significant portion (over 75%) of DIBP is found in the water fraction rather than in suspended solids. Concentrations in water can vary widely, with some studies in China reporting detection rates of 66.7% to 100% in sediment samples from various river systems.

Soil and Sediment: Due to its chemical properties, DIBP has a tendency to adsorb or sorb onto soil and sediment particles. This process can limit its mobility and availability for degradation. The concentration of DIBP in soil and sediment is a significant concern, as these compartments can act as long-term reservoirs for the compound. The persistence of DIBP may be higher in sediment, deep soil, and groundwater.

The following table summarizes the occurrence of DIBP in different environmental compartments.

| Environmental Compartment | Detected Presence | Key Findings |

| Air | Yes | Found in both vapor and particulate phases. |

| Water | Yes | Detected in surface water, groundwater, and wastewater. |

| Soil | Yes | Adsorbs to soil particles, potentially leading to persistence. |

| Sediment | Yes | High detection rates in river sediments. Acts as a potential long-term sink. |

Abiotic Transformation Mechanisms of Diisobutyl Phthalate in the Environment

The environmental persistence of DIBP is influenced by several abiotic transformation processes that lead to its degradation.

Hydrolysis Kinetics and Degradation Products

Hydrolysis is a key reaction for DIBP in the environment, leading to its breakdown into less complex molecules. This process can be facilitated by enzymes, bacteria, and other microorganisms. The primary degradation products of DIBP hydrolysis are phthalic acid and isobutyl alcohol. While hydrolysis occurs under standard environmental conditions, the rate increases with higher pH and temperature, particularly in environments like deep landfills. Acid hydrolysis is generally slower than alkaline hydrolysis.

Photodegradation Pathways and Byproducts

Exposure to sunlight can induce the photodegradation of DIBP. This process involves the breakdown of the molecule through the action of light, leading to the formation of several degradation products. Key byproducts of DIBP photodegradation include phthalic acid, isobutyraldehyde, and other aldehydes. In the atmosphere, DIBP is broken down by sunlight with an estimated half-life of about 1.8 days. Studies on the photocatalytic degradation of DIBP have shown that using catalysts like TiO2 and ZnO can effectively remove over 90% of the compound in a short time. The UV system primarily attacks the carbon branch of the molecule, producing o-hydroxybenzoates without ring-opening byproducts. In contrast, photocatalytic processes generate hydroxyl radicals that attack both the carbon branch and the benzene (B151609) ring, leading to hydroxylated compounds and ring-opening byproducts.

Oxidation Processes and Environmental Implications

DIBP can undergo oxidation in the environment, particularly in the presence of ozone or other reactive oxygen species. This process results in the formation of various oxidation products, including aldehydes, ketones, and carboxylic acids. The rate constant for the vapor-phase reaction of DIBP with photochemically-produced hydroxyl radicals is estimated to be 9.3 x 10⁻¹² cm³/molecule-sec at 25°C, corresponding to an atmospheric half-life of about 42 hours. These oxidation reactions are significant as they can influence the persistence, bioaccumulation, and toxicity of DIBP in the environment.

Biotic Degradation Processes of Diisobutyl Phthalate

Microorganisms play a crucial role in the breakdown of DIBP in the environment through biodegradation.

Microbial Biodegradation: Bacterial and Fungal Pathways

A wide range of microorganisms, including bacteria and fungi, are capable of degrading DIBP. Aerobic biodegradation is considered the primary mechanism for the mineralization of phthalate esters in the environment.

Bacterial Degradation: Numerous bacterial strains have been identified that can utilize DIBP as a source of carbon and energy. Genera such as Rhodococcus, Pseudomonas, Acinetobacter, Stenotrophomonas acidaminiphila, and Priestia megaterium have demonstrated the ability to degrade DIBP. The degradation pathway often involves the initial hydrolysis of DIBP to monoisobutyl phthalate (MIBP) and then to phthalic acid. Phthalic acid can be further metabolized and enter the Krebs cycle. Some bacteria, like Rhodococcus sp. JDC-11, can completely degrade high concentrations of DBP within a short period. A study on Acinetobacter baumannii DP-2 identified intermediate metabolites including dimethyl phthalate (DMP), monobutyl phthalate (MBP), and phthalic acid (PA). Another study on Pseudomonas sp. YJB6 identified butyl-ethyl phthalate (BEP), MBP, PA, and benzoic acid (BA) as degradation intermediates.

Fungal Degradation: Various fungal species have also been shown to effectively degrade DIBP. White-rot fungi, such as Peniophora lycii and Trametes hirsuta, have demonstrated the ability to degrade DIBP. Aspergillus flavus has been reported to mineralize 99.34% of dibutyl phthalate (a related compound) within 15 days, with esterases playing a key role in the degradation. The degradation pathway in fungi can also involve the formation of intermediate metabolites like benzyl-butyl phthalate (BBP), dimethyl-phthalate (DMP), and phthalic acid (PA). Studies have shown that some fungi, like Pleurotus ostreatus, can degrade DBP (a similar phthalate) more rapidly than other fungal strains.

The following table provides a summary of microorganisms involved in DIBP degradation and their pathways.

| Microorganism Type | Examples of Genera/Species | Key Degradation Steps & Metabolites |

| Bacteria | Rhodococcus, Pseudomonas, Acinetobacter, Stenotrophomonas, Priestia | DIBP → MIBP → Phthalic Acid → Krebs Cycle Intermediates. Other metabolites: DMP, BEP, BA. |

| Fungi | Peniophora, Trametes, Aspergillus, Pleurotus | DIBP → Intermediate Metabolites (e.g., BBP, DMP, PA) → Further breakdown. |

Enzymatic Degradation of Diisobutyl Phthalate: Esterase Activity and Mechanism

The microbial breakdown of Diisobutyl Phthalate (DIBP) and other phthalate esters (PAEs) is a critical process in their environmental fate, primarily driven by the activity of hydrolase enzymes, particularly esterases. Several microorganisms, including bacteria and fungi, have demonstrated the ability to degrade DIBP by utilizing it as a carbon and energy source.

Microorganisms from various genera have been identified as effective degraders of DIBP and its isomers. For instance, a carboxylesterase (PS06828) from Pseudomonas sp. was found to efficiently degrade Dibutyl Phthalate (DBP), a close structural isomer of DIBP. Similarly, an esterase from a thermophilic bacterium, Bacillus sp. K91, was identified and shown to have a novel function in DIBP degradation. Fungi, such as species from the genus Fusarium, are also known to produce esterases that are induced in the presence of DBP, suggesting a similar capability for DIBP.

The efficiency of these esterases is influenced by environmental conditions. For example, the esterase from Bacillus sp. K91 exhibited maximal activity at a pH of 7.5 and a temperature of 45°C. A novel DBP-hydrolyzing carboxylesterase from Pseudomonas sp. PS1 showed efficiency over a wide temperature range (25-37 °C) and pH (6.5-9.0). The enzyme-substrate interaction involves the binding of the phthalate molecule to the active site of the esterase, which typically contains a catalytic triad (B1167595) of amino acids (e.g., Serine, Aspartic acid, and Histidine) that facilitates the hydrolytic cleavage of the ester bond.

Table 1: Examples of Microorganisms and Enzymes Involved in Phthalate Degradation

| Microorganism/Enzyme Source | Target Phthalate | Key Enzyme Class | Optimal Conditions (if reported) | Reference(s) |

|---|---|---|---|---|

| Bacillus sp. K91 | Diisobutyl Phthalate (DIBP) | Carboxylesterase (CarEW) | pH 7.5, 45°C | |

| Pseudomonas sp. PS1 | Dibutyl Phthalate (DBP) | Carboxylesterase (PS06828) | pH 6.5-9.0, 25-37°C | |

| Fusarium culmorum | Dibutyl Phthalate (DBP) | Esterase | N/A | |

| Fusarium oxysporum | Dibutyl Phthalate (DBP) | Esterase | N/A | |

| Glutamicibacter sp. strain 0426 | Dibutyl Phthalate (DBP) | Hydrolase | pH 6.9, 31.7°C |

Biosynthesis of Phthalates in Organisms: Origin and Implications (e.g., algae)

While phthalates are widely recognized as synthetic chemicals used as plasticizers, mounting evidence indicates that they are also produced naturally by a wide range of living organisms. Diisobutyl phthalate (DIBP) and other PAEs have been identified as natural metabolites in bacteria, fungi, algae, and higher plants. This natural occurrence complicates the assessment of environmental contamination, as it is often difficult to distinguish between anthropogenic and biogenic sources.

Algae, in particular, have been shown to be significant natural producers of phthalates. Studies have found that the red alga Bangia atropurpurea can synthesize DBP and Di(2-ethylhexyl) phthalate (DEHP) de novo. The phthalate content in algae can vary significantly between species even when grown in the same environment, suggesting that biosynthesis is an intrinsic characteristic. For example, the amount of phthalates in freshwater algae and cyanobacteria can reach up to 160 mg/kg for DBP. The biosynthesis of phthalates in plants is thought to occur via the shikimate pathway, a common metabolic route for the production of aromatic compounds.

The biological role of these naturally produced phthalates is an area of active research. It is suggested that organisms may synthesize these compounds to gain a competitive advantage in their environment. Phthalates have been reported to possess various biological activities, including allelopathic, antimicrobial, and insecticidal properties. This implies that the presence of DIBP in an ecosystem may not solely be an indicator of industrial pollution but could also reflect the metabolic activity of the local biota. The existence of natural phthalate sources means that ecosystems have always had a baseline level of these compounds, and organisms have evolved in their presence, developing pathways for both their synthesis and degradation.

Table 2: Examples of Organisms Reported to Naturally Produce Phthalates

| Organism Group | Specific Examples | Phthalates Detected | Reference(s) |

|---|---|---|---|

| Algae | Bangia atropurpurea (red alga) | DBP, DEHP | |

| Freshwater microalgae | DBP, MEHP | ||

| Plants | Magnolia officinalis, Pyrola japonica | Diisobutyl Phthalate (DIBP) | |

| Various plant families (Lamiaceae, Rosaceae, etc.) | DBP, DIBP, DEHP | ||

| Fungi | Various species | DBP, DEHP | |

| Bacteria | Various species | DBP, DEHP |

Sorption and Desorption Behavior of Diisobutyl Phthalate in Environmental Matrices

The fate and transport of DIBP in the environment are heavily influenced by its sorption and desorption behavior in matrices such as soil and sediment. Sorption, the process by which a chemical adheres to solid particles, can reduce its mobility and bioavailability, while desorption determines its potential for release back into the aqueous phase.

The sorption of DIBP and its isomer DBP to soil and sediment is primarily a physical process governed by factors like the organic matter content of the matrix, particle size, and temperature. Phthalates, being hydrophobic organic pollutants, tend to be adsorbed and concentrated by soil organic matter. Studies on DBP have shown that sorption is inversely related to soil particle size, with stronger adsorption observed in finer fractions like clay and humic acid compared to sand and silt. This is attributed to the larger surface area and higher organic carbon content of the smaller particles.

The sorption process for DBP generally fits the Freundlich isotherm model well, indicating heterogeneous surface binding. The process is typically spontaneous and exothermic, meaning that sorption is more favorable at lower temperatures. Consequently, DIBP may exhibit higher mobility and bioavailability in soil-crop systems at higher temperatures due to lower sorption. The presence of other dissolved organic matter can enhance the adsorption of DBP in soils, which could in turn influence its transformation and bioavailability. The relationship between sorption and biodegradation is complex; while high sorption can sequester DIBP and make it less available for microbial degradation, it can also lead to its long-term persistence in sediments.

Table 3: Factors Influencing the Sorption of Phthalates in Environmental Matrices

| Factor | Influence on Sorption | Mechanism/Reason | Reference(s) |

|---|---|---|---|

| Soil/Sediment Organic Matter | Increased sorption | Hydrophobic partitioning; organic matter provides a lipid-like phase for phthalates to dissolve in. | |

| Particle Size | Increased sorption on smaller particles (clay, silt) | Higher surface area and organic carbon content in finer fractions. | |

| Temperature | Decreased sorption with increasing temperature | Sorption is an exothermic process; higher temperatures favor the dissolved phase. | |

| Salinity | Decreased sorption with increasing salinity | "Salting-out" effect can increase the hydrophobicity of the solute, but complex interactions can occur. | |

| Dissolved Organic Matter (DOM) | Can enhance adsorption | DOM can act as a bridge between the pollutant and soil particles. |

Bioaccumulation and Biotransformation in Non-Human Organisms

Bioaccumulation refers to the uptake and concentration of a chemical in an organism from all environmental sources, including water, food, and sediment. DIBP, like other phthalates, has the potential to bioaccumulate in organisms due to its hydrophobicity. However, its tendency to bioaccumulate is often mitigated by rapid metabolic transformation.

In aquatic organisms, the bioaccumulation of DIBP and its isomer DBP does not appear to follow a pattern of biomagnification, where concentrations increase up the food chain. In fact, some higher molecular weight phthalates show evidence of trophic dilution. The bioconcentration factor (BCF), which measures uptake from water alone, and the biota-sediment accumulation factor (BSAF) are key metrics for assessing bioaccumulation. For DIBP, these values are generally low to moderate. For example, in the cockle Anadara antiquata, BCF values for DIBP ranged from 0.18 to 0.95, and BSAF values ranged from 0.16 to 1.02.

Once absorbed, DIBP undergoes rapid biotransformation. The primary metabolic pathway is hydrolysis by esterase enzymes, which are found in various tissues, including the intestine, liver, and blood. This hydrolysis converts DIBP to its primary metabolite, mono-isobutyl phthalate (MiBP). MiBP is the most abundant metabolite found in excretion products. It can be further metabolized through oxidation, catalyzed by cytochrome P450 enzymes in the liver, to form hydroxylated metabolites such as 2-hydroxy-mono-isobutyl phthalate (2OH-MiBP) and 3-hydroxy-mono-isobutyl phthalate (3OH-MiBP). These more water-soluble metabolites can then be conjugated, for example with glucuronic acid, to facilitate their excretion from the body, primarily through urine. This efficient metabolism limits the bioaccumulation of the parent DIBP compound in many organisms.

Table 4: Bioaccumulation and Biotransformation of Diisobutyl Phthalate (DIBP) and its Isomer DBP

| Organism/System | Parameter | Finding | Reference(s) |

|---|---|---|---|

| Aquatic Food Webs | Bioaccumulation Pattern | No significant biomagnification; bioaccumulation patterns are consistent with a lipid-water partitioning model. | |

| Cockle (Anadara antiquata) | Bioconcentration Factor (BCF) | 0.18 - 0.95 | |

| Cockle (Anadara antiquata) | Biota-Sediment Accumulation Factor (BSAF) | 0.16 - 1.02 | |

| Fish (Ctenopharyngodon idellus) | Metabolic Rate (for DBP) | Rapid metabolism in blood serum, hepato-pancreas, and intestine. | |

| Rat Tissues (microsomes) | Metabolic Rate (for DBP) | Effectively hydrolyzed to monoester, primarily in the intestine. | |

| General Metabolism | Primary Metabolite | Mono-isobutyl phthalate (MiBP) | |

| General Metabolism | Secondary Metabolites | 2OH-MiBP, 3OH-MiBP, MiBP-glucuronide |

Molecular and Cellular Mechanisms of Diisobutyl Phthalate Interactions in Biological Systems Non Human

Endocrine Disruption Mechanisms in Animal Models

In animal models, particularly rodents, Diisobutyl Phthalate (B1215562) (DiBP) demonstrates significant endocrine-disrupting capabilities, primarily targeting the male reproductive system's development and function. The mechanisms underlying this disruption involve direct interference with hormone synthesis and action, mediated by complex signaling pathways. These effects are most pronounced during critical windows of development, such as in utero exposure, leading to a cascade of events that can alter reproductive anatomy and physiology.

Androgenic Pathway Modulation

Exposure to DiBP has been shown to exert potent anti-androgenic effects in animal models. A primary indicator of this effect is the reduction in anogenital distance (AGD) in male offspring of rats exposed during gestation. This feminization of male pups is a hallmark of disruption in the androgenic pathway during a critical period of sexual differentiation.

The anti-androgenic activity of DiBP is mechanistically linked to a significant decrease in testicular testosterone (B1683101) production and content. Studies in fetal rats have demonstrated that DiBP's effects on the androgenic pathway are comparable to those of the well-documented anti-androgen, DBP. The mode of action involves both androgen-dependent pathways, characterized by decreased steroidogenesis leading to lower androgen levels, and androgen-independent pathways, such as the reduction of insulin-like factor 3 (INSL3) and adverse effects on germ cells.

PPAR Receptor Activation and Related Signaling Pathways

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play critical roles in the regulation of metabolism and cellular development. Phthalate esters, including DiBP, have been identified as agonists for these receptors. Research indicates that DiBP exposure in pregnant Wistar rats leads to a reduction in PPARα messenger RNA (mRNA) levels in the fetal testis and liver.

While DiBP is a potent reproductive toxicant, its monoester metabolite, monoisobutyl phthalate (MiBP), is considered a weak activator of PPARs, similar to the DBP metabolite, monobutyl phthalate (MBP). This suggests a complex relationship where both PPAR-dependent and -independent events may contribute to testicular toxicity following phthalate exposure. The activation of PPARs by phthalates is linked to the disruption of lipid and glucose metabolism, and chemicals that activate these receptors have been shown to reduce testosterone levels. This interaction with PPAR signaling pathways is a key mechanism through which DiBP may exert its endocrine-disrupting and metabolic effects.

Steroidogenesis Perturbation and Enzymatic Targets

The synthesis of testosterone, a process known as steroidogenesis, is a primary target of DiBP. Exposure to DiBP significantly impairs this pathway by downregulating the expression of critical genes and proteins within the fetal Leydig cells.

In fetal rats, DiBP exposure has been shown to reduce the immunohistochemical expression of key steroidogenic enzymes, including Cholesterol Side-Chain Cleavage enzyme (P450scc) and Steroidogenic Acute Regulatory protein (StAR). StAR is responsible for the crucial rate-limiting step of transferring cholesterol into the mitochondria, and P450scc catalyzes the conversion of cholesterol to pregnenolone, the precursor for all steroid hormones. Furthermore, DiBP exposure reduces the testicular expression of genes such as Insl3 and others involved in the steroidogenic cascade. These findings are consistent with studies on the related compound DBP, which also diminishes the expression of Scavenger Receptor class B member 1 (SR-B1), StAR, P450scc, 3β-hydroxysteroid dehydrogenase (3β-HSD), and cytochrome P450c17 (CYP17) in the fetal testis. This disruption of cholesterol transport and enzymatic activity directly leads to the observed reduction in fetal testosterone production.

Table 1: Effects of Diisobutyl Phthalate (and related phthalates) on Testicular Steroidogenesis in Animal Models

| Compound | Animal Model | Key Finding | Affected Genes/Proteins | Reference |

|---|---|---|---|---|

| Diisobutyl Phthalate (DiBP) | Fetal Rat (Wistar) | Reduced testicular testosterone production and content. | ▼ P450scc, ▼ StAR, ▼ Insl-3 | |

| Diisobutyl Phthalate (DiBP) | Fetal Rat (Wistar) | Reduced expression of genes related to steroidogenesis. | ▼ P450scc, ▼ P450c17, ▼ SR-B1, ▼ StAR | |

| Di-n-butyl Phthalate (DBP) | Fetal Rat (Sprague Dawley) | Downregulation of mRNA for most genes in the testosterone biosynthetic pathway. | ▼ SR-B1, ▼ StAR, ▼ P450scc, ▼ 3β-HSD, ▼ P450c17 | |

| Di-n-butyl Phthalate (DBP) | Fetal Rat | Impaired cholesterol transport and steroidogenesis. | ▼ SR-B1, ▼ StAR, ▼ P450scc, ▼ CYP17 |

Note: ▼ indicates a decrease in expression or level.

Hepatic System Responses to Diisobutyl Phthalate Exposure in Animal Models

The liver, a central organ for detoxification and metabolism, is also a significant target for DiBP and other phthalates. Animal studies reveal that exposure can lead to a range of hepatic responses, from alterations in lipid metabolism to the induction of oxidative stress, ultimately compromising liver function and structure.

Lipid Metabolism Alterations

Phthalate exposure is strongly linked to the perturbation of lipid metabolism in the liver. While direct studies on DiBP are limited, research on the structurally similar DBP provides significant insights. DBP exposure in rats and mice has been shown to induce hyperlipidemia, characterized by increased serum levels of triglycerides and total cholesterol.

The underlying mechanism involves the activation of the PPARα signaling pathway. This activation leads to an increased expression of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), Fatty Acid Synthase (FAS), and Glycerol-3-Phosphate Acyltransferase (GPAT), which are key regulators of fatty acid and triglyceride synthesis. Concurrently, DBP can inhibit the phosphorylation and activation of AMP-activated protein kinase (AMPK), a crucial enzyme for lipid decomposition and metabolism. Furthermore, perinatal exposure to DBP can cause long-term changes in the activation of PPAR target genes in the liver, leading to increased fatty acid production in early life and altered fatty acid oxidation in adulthood. These disruptions can contribute to conditions such as non-alcoholic fatty liver disease (NAFLD).

Oxidative Stress Induction and Antioxidant Enzyme Activity

A key mechanism of phthalate-induced liver injury is the induction of oxidative stress. This occurs when the production of reactive oxygen species (ROS) overwhelms the capacity of the cell's antioxidant defense systems. Phthalate exposure has been shown to decrease the activity of primary antioxidant enzymes in the liver of animal models.

Studies on DBP in Wistar rats demonstrated a significant decrease in the hepatic levels of superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPx), and reduced glutathione (GSH). SOD and CAT are critical enzymes that detoxify superoxide radicals and hydrogen peroxide, respectively. The reduction in their activity, coupled with an increase in lipid peroxidation products like malondialdehyde (MDA), indicates significant oxidative damage to cellular components. This imbalance not only causes direct damage to hepatocytes but is also linked to inflammatory responses and alterations in liver structure and function.

Table 2: Effects of Phthalate Exposure on Hepatic Oxidative Stress Markers in Rats

| Compound | Animal Model | Key Finding | Affected Enzymes/Markers | Reference |

|---|---|---|---|---|

| Di-n-butyl Phthalate (DBP) | Wistar Rat | Elicits oxidative stress and liver damage. | ▼ SOD, ▼ CAT, ▼ GPx, ▼ GSH | |

| Mixed Phthalate Esters (incl. DBP) | Rat | Induced oxidative damage in the liver. | ▲ MDA, ▲ SOD, ▲ CAT, ▲ GPx | |

| Phthalates (General) | Rat | Decrease in antioxidant enzyme activities in a concentration-dependent manner. | ▼ CAT, ▼ SOD |

Note: ▼ indicates a decrease; ▲ indicates an increase.

Reproductive System Toxicology in Animal Models

Diisobutyl Phthalate (DIBP) is recognized as a significant reproductive toxicant in animal models, with robust evidence pointing to adverse effects on both male and female reproductive systems.

Testicular and Ovarian Dysfunctions: Cellular and Molecular Basis

Studies in animal models demonstrate that DIBP exposure leads to substantial testicular and ovarian dysfunction by interfering with crucial cellular and molecular pathways.

In males, DIBP is a well-documented reproductive toxicant. Exposure during gestation in rats and mice results in decreased testosterone production and adverse effects on testicular histology and sperm. The primary mechanism involves the disruption of steroidogenesis, leading to reduced testosterone levels, which can interrupt the critical communication between germ cells and Sertoli cells, impairing sperm production. In rodents, DIBP is associated with testicular lesions and degeneration of the seminiferous tubules, where sperm are produced.

In females, the evidence, while less extensive, points to potential ovarian toxicity. Phthalates, as a class, are implicated in modulating circulating hormone concentrations, which can adversely affect reproductive physiology. Some studies suggest that exposure can interfere with ovarian antral follicle growth and viability.

Table 1: Summary of DIBP-Induced Reproductive Dysfunctions in Animal Models

| System | Animal Model | Observed Effects | Cellular/Molecular Basis |

|---|---|---|---|

| Male Reproductive | Rats, Mice | Decreased testosterone, adverse sperm histology, testicular lesions, spermatocyte depletion. | Endocrine disruption, decreased testosterone levels, interruption of germ cell-Sertoli cell connection. |

| Female Reproductive | General Animal Models | Potential for ovarian toxicity, modulation of hormone concentrations. | Interference with steroidogenesis and follicle development. |

Developmental Effects on Reproductive Organs

Gestational exposure to DIBP induces significant developmental abnormalities in the reproductive organs of male offspring. In rats, in-utero exposure during the critical window of sexual differentiation can lead to "phthalate syndrome." This syndrome is characterized by a collection of malformations including the underdevelopment of male reproductive organs, a reduced anogenital distance (AGD), undescended testes (cryptorchidism), and female-like nipple retention. These effects highlight DIBP's potent anti-androgenic activity during critical developmental stages. The compound's detrimental impact on the developing male genital system is a key area of concern.

Genotoxicity and DNA Damage in Non-Human Organisms

Diisobutyl Phthalate and its metabolites exhibit genotoxic potential, capable of inducing DNA damage in various organisms. The mechanisms of this damage are multifaceted. Phthalates, in general, have been shown to cause chromosomal breaks and can stimulate aneuploidy and polyploidy in certain cell lines.

A specific indicator of DIBP-induced oxidative stress and DNA damage was observed in the earthworm Eisenia fetida, where exposure led to an increase in 8-hydroxydeoxyguanosine, a biomarker for oxidative DNA damage. Furthermore, some phthalates can cause mutations in the HPRT gene, which serves as a model for DNA damage in mammalian cells. It is suggested that the metabolites of phthalates may possess an even greater genotoxic activity than the parent compounds, necessitating further research on eukaryotic systems to fully understand the mechanisms.

Neurotoxicity Mechanisms in Animal Models

The neurotoxic potential of phthalates, including DIBP, has been identified in various animal models. In the nematode Caenorhabditis elegans, phthalate esters are known to exert neurotoxic effects. In rodents, behavioral effects have been observed following phthalate exposure, some of which may be linked to the disruption of sex hormone signaling during development.

Proposed mechanisms for phthalate-induced neurotoxicity are diverse and not fully elucidated. They include interference with the thyroid hormone system, which is critical for neurodevelopment, and the alteration of calcium signaling pathways within the nervous system. Exposure to DIBP in zebrafish has been shown to affect genes related to the hypothalamic-pituitary-thyroid (HPT) axis, indicating a potential pathway for neurodevelopmental toxicity.

Immunological System Modulation in Animal Models

Evidence suggests that DIBP can modulate the immunological system in animal models. Exposure to phthalate esters has been shown to induce an increase in the white blood cell (WBC) count in the blood of animal models, indicating an inflammatory or immune response.

At a biochemical level, DIBP exposure in Eisenia fetida resulted in the activation of glutathione S-transferase, an enzyme involved in detoxification, while inhibiting key antioxidant enzymes such as superoxide dismutase, catalase, and peroxidase. This disruption of the antioxidant defense system can lead to oxidative stress, a condition known to be closely linked with inflammatory pathways and immune system modulation.

Cardiovascular System Impacts in Animal Models

Recent studies have begun to uncover the cardiovascular risks associated with DIBP exposure in animal models. In obese mice, oral administration of DIBP was found to pose a cardiovascular risk by influencing the gut microbiota and the metabolism of arachidonic acid, a key lipid mediator in inflammation and cardiovascular function.

More broadly, phthalates have been shown to affect cardiovascular parameters in animals. Research indicates that these compounds can alter heart rate and vascular contraction. One proposed mechanism involves the inhibition of the bradykinin-NO pathway and an increase in ACE and AT1R levels, which can contribute to hypertension.

Table 2: Compound Names Mentioned

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| DIBP | Diisobutyl Phthalate |

| Einecs 229-298-2 | Diisobutyl Phthalate |

| DBP | Dibutyl Phthalate |

| DEHP | Di(2-ethylhexyl) Phthalate |

| BBP | Butyl Benzyl Phthalate |

| DEP | Diethyl Phthalate |

| MIBP | Monoisobutyl Phthalate |

| MBP | Monobutyl Phthalate |

| MEP | Monoethyl Phthalate |

| 8-hydroxydeoxyguanosine | 8-Oxo-2'-deoxyguanosine |

| Testosterone | (8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

| Arachidonic Acid | (5Z,8Z,11Z,14Z)-Icosa-5,8,11,14-tetraenoic acid |

Intermolecular Interactions with Biological Macromolecules

Diisobutyl Phthalate (DIBP) is a synthetic chemical compound that interacts with various biological macromolecules, primarily through non-covalent bonds. These interactions are the foundational step for its subsequent biological effects observed in non-human organisms. The lipophilic nature of DIBP facilitates its association with proteins and binding to hydrophobic pockets within larger molecules. Research has particularly highlighted its interactions with nuclear receptors and metabolic enzymes.

The primary mechanism of DIBP's action involves its function as a ligand for nuclear receptors, which are transcription factors that regulate gene expression. The phthalate's benzene (B151609) ring can mimic the A ring of steroid hormones, allowing it to fit into the ligand-binding domains of these receptors.

A significant body of research in various animal models has demonstrated that DIBP and other phthalates act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), particularly the alpha (α) and gamma (γ) subtypes. The activation of PPARs requires the formation of a heterodimer with the Retinoid X Receptor (RXR). This DIBP-activated PPAR/RXR complex then binds to specific DNA sequences known as PPAR Response Elements (PPREs), initiating the transcription of target genes involved in lipid metabolism and steroidogenesis. This interaction has been documented in aquatic species like zebrafish and carp, as well as in rodents.

In addition to PPARs, phthalates have been shown to possess anti-androgenic properties, which are mediated through interactions with the Androgen Receptor (AR). The mechanism involves the binding of the phthalate to the ligand-binding domain of the AR, which can antagonize the receptor's normal function. Molecular modeling suggests these interactions are stabilized by both polar and non-polar amino acid residues within the binding pocket.

DIBP also interacts with other proteins. A molecular docking study on the earthworm Eisenia fetida revealed that DIBP can stably bind to the active sites of antioxidant enzymes, specifically Superoxide Dismutase (SOD) and Catalase (CAT). This binding, facilitated by hydrogen bonds, was shown to inhibit the activity of these enzymes. Generally, the binding of phthalates to proteins is driven by hydrophobic interactions.

The following table summarizes key research findings on the intermolecular interactions of DIBP with biological macromolecules in non-human systems.

| Target Macromolecule | Organism/System | Type of Interaction / Binding | Reported Consequence of Interaction | Source |

|---|---|---|---|---|

| Peroxisome Proliferator-Activated Receptor gamma (PPARγ) | Rat (fetal) | Agonist binding to ligand-binding domain. | Activation of the receptor, leading to altered gene expression related to lipid metabolism and steroid production. | |

| Peroxisome Proliferator-Activated Receptors (PPARs) | Zebrafish (Danio rerio) | Direct or indirect interaction/activation. | Induction of liver peroxisome proliferation. | |

| Androgen Receptor (AR) | General (Fish, Carp) | Antagonistic binding to the ligand-binding domain. | Alteration of steroid hormone synthesis and balance. | |

| Superoxide Dismutase (SOD) | Earthworm (Eisenia fetida) | Stable binding via hydrogen bonds (molecular docking study). | Inhibition of enzyme activity. | |

| Catalase (CAT) | Earthworm (Eisenia fetida) | Stable binding via hydrogen bonds (molecular docking study). | Inhibition of enzyme activity. | |

| Tumor necrosis factor receptor superfamily, member 1b (tnfrsf1b) | Zebrafish (Danio rerio) | Not specified. | Down-regulation of the receptor, linked to increased apoptosis of sperm cells. |

Advanced Analytical Methodologies for Diisobutyl Phthalate Research

Chromatographic Techniques for Diisobutyl Phthalate (B1215562) Detection and Quantification

Chromatographic methods are the cornerstone of Diisobutyl Phthalate analysis, providing the necessary separation and identification capabilities for complex samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications and Advancements

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary and robust technique for the determination of Diisobutyl Phthalate. In this method, the sample is first vaporized and separated based on its components' boiling points and interactions with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for definitive identification and quantification.

GC-MS methods have been developed for various sample types, including plastics, polymers, and environmental samples. For instance, EPA Method 8061A utilizes gas chromatography with an electron capture detector for analyzing Diisobutyl Phthalate in groundwater, soil, and sediment, with a detection limit of 0.12 µg/L in water. Advancements in GC, particularly the use of tandem mass spectrometry (GC-MS/MS), have further enhanced sensitivity and selectivity, allowing for the analysis of complex matrices like fermented grains and edible oils. The use of specific ion monitoring (SIM) mode in GC-MS improves the accuracy of quantification by focusing on characteristic ions of Diisobutyl Phthalate.

A study analyzing phthalates in urine samples from Tianjin, China, utilized GC-MS to detect nine different phthalates, including Diisobutyl Phetalate, which had one of the highest median concentrations at 2.43 ng/ml. Another study on bottled water employed GC-MS/MS after solid-phase microextraction to quantify six dialkyl phthalates, including Diisobutyl Phthalate.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) Innovations

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has emerged as a powerful alternative and complementary technique to GC-MS for Diisobutyl Phthalate analysis. This method is particularly advantageous for analyzing less volatile or thermally labile compounds, including Diisobutyl Phthalate metabolites. In HPLC-MS/MS, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a stationary phase. Separation occurs based on the differential partitioning of the analytes between the two phases. The eluent is then introduced into a mass spectrometer for detection and quantification.

Innovations in HPLC-MS/MS include the use of column-switching techniques, which enhance the cleanup of complex biological samples like serum and urine, leading to significantly lower limits of detection. One study reported that this method could detect phthalate metabolites at concentrations approximately 10-fold lower than conventional LC-MS/MS. HPLC-MS/MS has been successfully applied to determine Diisobutyl Phthalate in various food products, including juice, where it was detected in a concentration range of 0.4 to 59.26 mg/dm³. The use of reversed-phase columns and monitoring of parent and child ions during ionization provides selective determination of phthalate isomers. However, challenges such as the appearance of 'ghost peaks' in gradient elution mode have been noted, which can be addressed by using an isocratic elution mode.

Sample Preparation and Extraction Methodologies: Solid-Phase Micro Extraction (SPME), Liquid-Liquid Extraction (LLE), QuEChERS

Effective sample preparation is a critical step to isolate Diisobutyl Phthalate from the sample matrix and concentrate it for analysis, thereby improving the accuracy and sensitivity of the results.

Solid-Phase Microextraction (SPME) is a solvent-free, simple, and sensitive sample preparation technique. In SPME, a fused-silica fiber coated with a stationary phase is exposed to the sample (either directly immersed or in the headspace). Analytes partition from the sample matrix onto the fiber coating. The fiber is then transferred to the injection port of a chromatograph for desorption and analysis. Different fiber coatings, such as polydimethylsiloxane/divinylbenzene (PDMS/DVB) and divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS), have been evaluated for their extraction efficiency of various phthalates, including Diisobutyl Phthalate. The development of molecularly imprinted polymers for SPME fibers has shown high selectivity for specific phthalates.

Liquid-Liquid Extraction (LLE) is a conventional and widely used method for extracting Diisobutyl Phthalate from aqueous and solid samples. This technique involves partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent like n-hexane or a mixture of hexane (B92381) and acetone. The efficiency of LLE can be influenced by factors such as the choice of solvent, pH, and the presence of salts. Supported liquid extraction (SLE) is a variation that uses a solid support to immobilize the aqueous sample, offering an alternative to traditional LLE with benefits like no emulsion formation.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a more recent sample preparation method that has gained popularity for the analysis of a wide range of analytes, including Diisobutyl Phthalate, in various matrices like edible oils and aquatic products. The QuEChERS method typically involves an initial extraction with an organic solvent (e.g., acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with specific sorbents to remove interfering matrix components. Modified QuEChERS methods have been developed and validated for the determination of multiple phthalates in complex food samples.

Table 1: Comparison of Sample Preparation Techniques for Diisobutyl Phthalate Analysis

| Technique | Principle | Advantages | Common Applications |

|---|---|---|---|

| Solid-Phase Microextraction (SPME) | Partitioning of analytes from sample to a coated fiber. | Solvent-free, simple, sensitive. | Water, air, food packaging. |

| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Widely applicable, well-established. | Water, beverages, milk, soil. |

| QuEChERS | Acetonitrile extraction followed by dispersive solid-phase extraction cleanup. | Fast, easy, low solvent use, effective for complex matrices. | Edible oils, aquatic products, wheat, cetacean blubber. |

Detection of Diisobutyl Phthalate Metabolites in Biological and Environmental Samples

Upon entering a biological system or the environment, Diisobutyl Phthalate can be metabolized into other compounds. The primary metabolite of Diisobutyl Phthalate is monoisobutyl phthalate (MiBP). The detection of these metabolites is crucial for assessing exposure and understanding the metabolic fate of the parent compound.

Urinary metabolite measurement is the most common approach for biomonitoring phthalate exposure in humans. This is due to the ease of sample collection, higher concentrations of metabolites compared to the parent compound, and reduced risk of contamination. Analytical methods like HPLC-MS/MS are frequently employed for the sensitive and selective detection of phthalate metabolites in urine. For example, a study on urine samples from Tianjin detected monoisobutyl phthalate in 100% of the samples with a median concentration of 28.63 ng/ml.

In environmental samples, the detection of Diisobutyl Phthalate and its metabolites can indicate contamination and microbial degradation processes. For instance, the presence of phthalic acid diisobutyl ester has been confirmed in environmental samples through GC-MS analysis, suggesting microbial metabolic activity on phthalates. The analysis of aquatic products has also revealed the presence of Diisobutyl Phthalate and its metabolite, monoisobutyl phthalate, highlighting the bioaccumulation potential of these compounds.

Emerging Spectroscopic and Immunoassays for Diisobutyl Phthalate Analysis

While chromatographic techniques are the gold standard, other analytical methods are emerging for the rapid screening and analysis of Diisobutyl Phthalate.

Spectroscopic techniques , such as Fourier Transform Infrared (FT-IR) spectroscopy, offer a rapid, non-destructive screening tool for the qualitative and quantitative analysis of phthalates in polymers. By measuring the infrared spectrum of a sample, often using an Attenuated Total Reflection (ATR) accessory, the presence of phthalates can be quickly identified. Other spectroscopic methods like UV, MS, and NMR have also been used for the characterization of isolated phthalate compounds.

Immunoassays , such as Enzyme-Linked Immunosorbent Assay (ELISA), are becoming increasingly important for the high-throughput screening of Diisobutyl Phthalate and other phthalates in various samples. These methods are based on the specific binding between an antibody and the target analyte (antigen). Competitive immunoassays have been developed where the sample analyte competes with a labeled antigen for a limited number of antibody binding sites. Recently, a chemiluminescent ELISA (CL-ELISA) was developed for the determination of Diisobutyl Phthalate in water and food samples, with a detection limit of 1.8 ng/mL. This method utilized polyclonal antibodies generated specifically against Diisobutyl Phthalate. Fluorescence immunoassays have also been developed for the highly specific detection of Diisobutyl Phthalate in samples like edible oil.

Table 2: Performance of a Developed Chemiluminescent ELISA for Diisobutyl Phthalate

| Parameter | Value | Reference |

|---|---|---|

| Detection Limit | 1.8 ng/mL | |

| Operating Range | 5.0–170.8 ng/mL | |

| Sample Recovery (Lettuce, Seafood) | 76.9–134.2% | |

| Sample Recovery (Natural Waters) | 79.5–113.4% |

Method Validation and Quality Control in Diisobutyl Phthalate Analysis

Method validation is an essential process to ensure that an analytical method is suitable for its intended purpose. This involves demonstrating that the method is accurate, precise, specific, sensitive, and robust. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and repeatability.

For GC-MS and HPLC-MS/MS methods, calibration curves are generated using a series of standards to establish linearity. The coefficient of determination (R²) is used to assess the quality of the linear fit, with values greater than 0.99 often considered acceptable. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.

Quality control (QC) measures are implemented during routine analysis to ensure the continued performance of the method. This includes the analysis of blank samples to check for contamination, spiked samples to assess accuracy (recovery), and replicate samples to evaluate precision. The use of internal standards, such as isotopically labeled analogs of Diisobutyl Phthalate, is a common practice to correct for variations in sample preparation and instrument response. Inter-laboratory validation studies are also conducted to assess the reproducibility of a method across different laboratories.

Research on Diisobutyl Phthalate in Materials Science and Industrial Applications Academic Perspective

Role of Diisobutyl Phthalate (B1215562) as a Plasticizer: Mechanism of Action and Alternatives

Diisobutyl Phthalate (DIBP) is a low-molecular-weight ortho-phthalate used to enhance the flexibility, durability, and workability of polymeric materials. It is a colorless, oily liquid with low water solubility, making it highly compatible with polymers like polyvinyl chloride (PVC). DIBP's primary function is to be incorporated into a polymer matrix, where it does not form chemical bonds but rather positions itself between the long polymer chains. This placement increases the free volume and reduces the intermolecular forces between the chains, allowing them to slide past one another more easily. The result is a more flexible and less brittle material. The effectiveness of a plasticizer is influenced by its molecular structure; for instance, branched hydrocarbon chains, like those in DIBP, enhance flexibility.

The mechanism involves the plasticizer's molecules embedding themselves between the polymer chains, which pushes them further apart. This action disrupts the rigid polymer-polymer interactions, lowering the material's glass transition temperature (Tg) and imparting the desired plastic properties. DIBP is particularly noted for its excellent heat and light stability and is considered the lowest-cost plasticizer for cellulose (B213188) nitrate (B79036). Due to its similar properties and lower production cost, it is often used as a substitute for Dibutyl Phthalate (DBP).

Given the regulatory scrutiny of some phthalates, research into alternatives has grown. These alternatives can be other synthetic compounds or bio-based plasticizers.

Common Alternatives to DIBP:

Benzoate Esters: Compounds like Diethylene Glycol Dibenzoate and Dipropylene Glycol Dibenzoate are used as high-solvating, non-phthalate plasticizers. They are effective in applications such as adhesives, sealants, and PVC plastisols.

Citrates: Acetyl Tributyl Citrate (ATBC) is a widely used substitute for phthalates, particularly in sensitive applications.

Terephthalates: Dioctyl terephthalate (B1205515) (DOTP) is a common alternative to ortho-phthalates like DIBP.

Adipates: Di-2-ethylhexyl adipate (B1204190) (DEHA) is another alternative plasticizer used in various applications.

Cyclohexanoates: Hexamoll® DINCH (Diisononyl cyclohexane-1,2-dicarboxylate) was introduced as a substitute for high-molecular-weight phthalates and is now a commonly used alternative.

Table 1: Comparison of DIBP and Common Alternatives

| Plasticizer | Chemical Family | Key Characteristics | Common Applications |

|---|---|---|---|

| Diisobutyl Phthalate (DIBP) | Phthalate | Low molecular weight, high solvency, cost-effective substitute for DBP. | PVC, cellulose nitrate, adhesives, inks. |

| Diethylene Glycol Dibenzoate (DEGDB) | Benzoate | High polarity, fast fusing, improves film flexibility. | Adhesives, sealants, PVC plastisols, coatings. |

| Acetyl Tributyl Citrate (ATBC) | Citrate | Bio-based potential, considered a safer alternative. | Toys, food contact materials, medical devices. |

| Dioctyl Terephthalate (DOTP) | Terephthalate | Non-ortho-phthalate, good performance properties. | Flooring, films, wires, cables. |

| Hexamoll® DINCH | Cyclohexanoate | Developed as a key alternative to regulated phthalates. | Toys, medical devices, food contact materials. |

Diisobutyl Phthalate Migration from Polymeric Materials: Modeling and Experimental Studies

A critical area of research is the migration of DIBP from the polymer matrix into the surrounding environment. Since plasticizers like DIBP are not chemically bound to the polymer, they can leach or evaporate over time. This migration is a diffusion-controlled process influenced by several factors, including the properties of the polymer, the concentration of the plasticizer, temperature, and the nature of the contact medium (e.g., food, liquid, or air).

Modeling Migration: Mathematical models are frequently used to predict the migration of DIBP. First-order kinetic models are often employed to describe the migration process from food packaging into food simulants. These models reveal that the migration rate constant (k) and the initial release rate (V0) are dependent on temperature and the polarity of the surrounding medium. Generally, higher temperatures lead to a faster migration rate. The solubility of the plasticizer in the contact medium is also a key parameter; for example, migration into oily or fatty media is typically higher because phthalates are more soluble in such substances.

Experimental Studies: Experimental research confirms the findings of migration models. Studies on disposable plastic lunch boxes found that DIBP was a primary phthalate present and that its migration into food simulants increased with temperature. For instance, one study observed that the migration of DIBP from plastic materials into a food simulant was significantly higher at 60°C compared to 4°C. The type of food simulant also plays a crucial role; migration is generally greater into simulants with lower polarity, such as those representing fatty foods. The physical state of the contact material, such as minced meat versus solid slices, also affects migration, with a larger contact area and higher fat content leading to increased phthalate translocation.

Table 2: Factors Influencing DIBP Migration

| Factor | Influence on Migration Rate | Research Finding |

|---|---|---|

| Temperature | Increases | Migration rates of DIBP rise significantly as temperature increases from 4°C to 60°C. |

| Contact Medium Polarity | Decreases with higher polarity | Migration is greater into lower-polarity (fatty) food simulants. |

| Plasticizer Concentration | Increases | Higher initial concentration in the polymer leads to a greater migration potential. |

| Molecular Weight | Decreases with higher weight | Lower molecular weight phthalates like DIBP migrate faster than higher weight ones like DEHP. |

| Contact Time | Increases | Longer contact duration allows for more significant diffusion of the plasticizer. |

Research on Diisobutyl Phthalate in Food Contact Materials and Packaging Contamination

DIBP is frequently detected in food contact materials (FCMs), including plastic packaging, paper, and cardboard. Although its use in plastic FCMs is not authorized in some jurisdictions like the EU, it can be present as a contaminant or from its use in associated materials like printing inks and adhesives. Research indicates that food is a primary pathway for human exposure to many phthalates.

Studies have consistently identified DIBP as one of the prominent phthalates found in food products. A Belgian study analyzing 591 food items found DIBP to be one of the four most detected phthalates. The contamination is not solely from final packaging but can occur at various stages of the food production chain. For example, in bread, phthalates can originate from contaminated flour or from contact with processing equipment like coated baking trays. This highlights that contamination pathways are complex and can involve raw ingredients and industrial processing equipment, not just the final consumer packaging.

Research on disposable lunch boxes made from polypropylene (B1209903) detected DIBP at a concentration of 2.4 mg/kg in the material itself. The subsequent migration into food simulants underscores the potential for contamination of the food contained within. Similarly, studies on paper-based fast-food packaging have also reported the presence of DIBP, often linked to its use in printing inks.

Diisobutyl Phthalate in Adhesives, Paints, and Inks: Contamination Pathways and Research Gaps

Beyond its use in flexible PVC, DIBP is a component in various other industrial formulations, including adhesives, paints, and printing inks, where it acts as a plasticizer or solvent. In these applications, it contributes to the desired physical properties of the final product, such as flexibility and durability.

Contamination Pathways: The use of DIBP in these materials creates potential pathways for its entry into the environment and consumer products.

Adhesives and Sealants: DIBP is used in industrial adhesives. If these adhesives are used in food packaging construction, DIBP can migrate from the adhesive layer into the food.

Paints and Lacquers: Its presence in paints and lacquers contributes to indoor air contamination as it can be released from painted surfaces. DIBP is also used in coatings for various products.

Printing Inks: DIBP is a component of printing inks used on a variety of surfaces, including food packaging. This is a significant contamination source, as the ink can transfer to the food-contact side of the packaging through direct contact or set-off (when the printed side of a material transfers to the back of the next sheet in a stack or roll).

Research Gaps: While the presence of DIBP in food from direct contact with plasticized materials is well-studied, there are gaps in understanding its contribution from other sources.

Quantitative Contribution: There is a need for more quantitative data to distinguish the contribution of DIBP from different sources like printing inks, adhesives, and processing equipment versus the primary packaging material itself.

Non-Food Pathways: While food is a major exposure route, the extent of exposure from the use of DIBP in paints, coatings, and other consumer products through inhalation and dermal contact requires further investigation.

Recycled Materials: The use of recycled paper and board in food packaging introduces a complex contamination pathway. DIBP from printing inks on original materials can be carried over into the recycled product, and the extent and variability of this contamination are not fully characterized.

Alternative Plasticizers: As DIBP is used as a substitute for other phthalates, more research is needed on its own long-term migration behavior and potential for accumulation in various environmental compartments compared to the chemicals it replaces.

Table 3: Compound Names Mentioned in the Article

| Abbreviation / Common Name | Full Chemical Name |

|---|---|

| ATBC | Acetyl Tributyl Citrate |

| DBP | Dibutyl Phthalate |

| DEGDB | Diethylene Glycol Dibenzoate |

| DEHA | Di-2-ethylhexyl adipate |

| DEHP | Bis(2-ethylhexyl) phthalate |

| DIBP | Diisobutyl Phthalate |

| DINCH | Diisononyl cyclohexane-1,2-dicarboxylate |

| DOTP | Dioctyl terephthalate |

| PVC | Polyvinyl chloride |

Interdisciplinary Research and Future Directions for Diisobutyl Phthalate Studies

Integrated Approaches to Environmental and Biological Risk Assessment of Diisobutyl Phthalate (B1215562)

A holistic understanding of the risks associated with Diisobutyl Phthalate (DIBP) necessitates the integration of both environmental and biological data. This involves combining information on its presence in various environmental compartments—such as water, soil, and air—with toxicological data to create a comprehensive risk profile.

The species sensitivity distribution (SSD) model is a valuable tool in this context, as it helps to determine the predicted no-effect concentrations (PNECs) for aquatic ecosystems by evaluating the toxicity of DIBP across a range of species. One study established acute and chronic PNECs for DIBP in water, providing crucial thresholds for risk management.

Furthermore, biomonitoring studies in human populations reveal trends in exposure, which, when coupled with animal toxicology data, can inform human health risk assessments. For example, an increase in the detection frequency of DIBP's primary metabolite, monoisobutyl phthalate (MiBP), in human urine over a decade underscores the importance of continuous monitoring and integrated risk assessment. The recognition of DIBP as a male reproductive toxicant in animal studies has led to regulatory actions, such as its inclusion in the list of phthalates banned from children's toys in the U.S. This demonstrates a direct link between biological risk assessment and policy-making.

The table below summarizes key parameters used in the integrated risk assessment of DIBP.

| Parameter | Description | Relevance to Integrated Risk Assessment | Example Finding |

| Predicted No-Effect Concentration (PNEC) | The concentration of a chemical below which adverse effects in an ecosystem are not expected to occur. | Establishes a benchmark for environmental protection. | Acute and chronic PNECs for DIBP in water were determined to be 0.54 mg/L and 0.04 mg/L, respectively. |

| Metabolite Biomonitoring | The measurement of a chemical's metabolites in biological samples (e.g., urine) to assess human exposure. | Provides direct evidence of human exposure levels and trends over time. | The detection frequency of monoisobutyl phthalate (MiBP) in the U.S. population increased from 72% in 2001–2002 to 96% in 2009–2010. |

| Animal Toxicology Endpoints | Adverse effects observed in animal studies, such as reproductive or developmental toxicity. | Informs potential human health hazards and mechanisms of toxicity. | DIBP is recognized as a male reproductive toxicant based on animal studies showing decreased testosterone (B1683101) and adverse effects on sperm. |

| Environmental Occurrence Data | Concentrations of DIBP measured in various environmental media like water, sediment, and air. | Characterizes the extent of environmental contamination and potential exposure pathways. | DIBP is frequently detected in surface water and sediment. |

Development of Novel Remediation Technologies for Diisobutyl Phthalate Contamination

The widespread presence of Diisobutyl Phthalate (DIBP) in the environment necessitates the development of effective remediation technologies. Research has focused on various physical, chemical, and biological methods to remove DIBP from contaminated water and soil.

Advanced Oxidation Processes (AOPs) have emerged as a promising approach for the degradation of DIBP. These methods utilize highly reactive hydroxyl radicals to break down the phthalate structure. The electro-Fenton process, a type of AOP, has demonstrated high efficiency in degrading DIBP in aqueous solutions. One study reported a 93.07% degradation rate of DIBP within 45 minutes under optimal conditions. Other AOPs, such as photocatalysis and ozonation, have also shown effectiveness in degrading various phthalates.

Bioremediation offers an environmentally friendly and cost-effective alternative. This approach utilizes microorganisms that can degrade DIBP. Several bacterial strains have been identified that can efficiently break down DBP, a close structural relative of DIBP, and research is ongoing to isolate and characterize microbes with high DIBP degradation capabilities. The effectiveness of bioremediation can be enhanced by coupling it with other technologies, such as membrane bioreactors.

Adsorption is another widely studied method for removing DIBP from water. This process involves the use of adsorbent materials that bind DIBP to their surface. Various materials, including carbon-based materials and molecularly imprinted polymers, have been investigated for their adsorption capacity.

The table below provides a comparative overview of different remediation technologies for DIBP.

| Technology | Mechanism | Advantages | Reported Efficiency |

| Electro-Fenton (AOP) | Generation of hydroxyl radicals to oxidize DIBP. | High degradation efficiency and rapid reaction times. | 93.07% degradation of DIBP in 45 minutes. |

| Photocatalysis (AOP) | Use of a photocatalyst and light to generate reactive oxygen species. | Can utilize solar light, potentially reducing energy costs. | Effective for degrading various phthalates. |

| Bioremediation | Utilization of microorganisms to break down DIBP into less harmful substances. | Environmentally friendly and cost-effective. | Strains capable of degrading similar phthalates have been identified. |

| Adsorption | Binding of DIBP molecules to the surface of an adsorbent material. | Flexibility in application and potential for regeneration of adsorbents. | Various materials show good adsorption capacity for DBP. |

| Coupled Technologies | Combining different methods, such as membrane bioreactors with anaerobic wastewater treatment. | Enhanced overall removal efficiency. | Increased degradation of phthalates from 65–71% to 95–97%. |

Advanced Computational Modeling for Diisobutyl Phthalate Molecular Interactions and Environmental Fate

Advanced computational modeling has become an indispensable tool for understanding the molecular interactions and environmental fate of Diisobutyl Phthalate (DIBP). These in silico methods provide insights that are often difficult to obtain through experimental approaches alone, helping to predict the behavior of DIBP in biological systems and the environment.

Molecular Docking Simulations are used to investigate the binding mechanisms of DIBP with biological macromolecules. For example, computational studies have explored the interaction of DIBP and other phthalates with human sex hormone-binding globulin (SHBG), suggesting a potential for endocrine disruption. These simulations can predict binding affinities and identify key amino acid residues involved in the interaction, offering a molecular-level explanation for observed toxicological effects.

Environmental Fate and Transport Models are employed to predict how DIBP moves and persists in different environmental compartments. These models consider processes like adsorption to soil and sediment, volatilization into the air, and degradation through biotic and abiotic pathways. For instance, molecular dynamics simulations have been used to study the adsorption of phthalates onto clay surfaces, a key process controlling their mobility in soil and water. Mechanistic models have also been developed to predict the fate and transport of phthalates in indoor environments, which is crucial for assessing human exposure.

The table below highlights some applications of computational modeling in DIBP research.

| Modeling Technique | Application | Key Insights Provided | Example Study |

| Molecular Docking | Investigating the binding of DIBP to biological receptors. | Predicts binding affinity and identifies potential molecular targets, helping to elucidate mechanisms of toxicity. | Simulation of DIBP binding to human sex hormone-binding globulin (SHBG) to assess endocrine disruption potential. |

| Molecular Dynamics (MD) Simulations | Simulating the movement and interaction of DIBP with environmental components like soil and water. | Provides a detailed understanding of adsorption processes and the partitioning of DIBP in the environment. | MD simulations were used to study the adsorption of phthalates on smectite clay surfaces. |

| Mechanistic Environmental Fate Models | Predicting the distribution and persistence of DIBP in various environmental media. | Helps to estimate environmental concentrations and human exposure levels under different scenarios. | A mechanistic model was developed to predict the fate and transport of phthalates in indoor environments. |